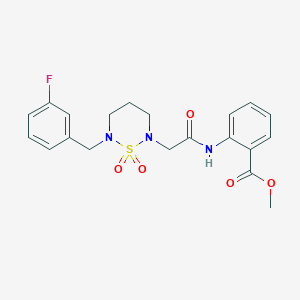

Methyl 2-(2-(6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[2-[6-[(3-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c1-29-20(26)17-8-2-3-9-18(17)22-19(25)14-24-11-5-10-23(30(24,27)28)13-15-6-4-7-16(21)12-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJSIAHMPGNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazines. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₅H₁₈F₁N₃O₄S

- Molecular Weight : 357.39 g/mol

The presence of the fluorobenzyl group and the thiadiazine ring contributes to its unique chemical properties, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazines have shown effectiveness against various bacterial strains. The incorporation of the 3-fluorobenzyl moiety enhances the lipophilicity and bioavailability of the compound, potentially improving its antimicrobial efficacy.

Anticancer Potential

Thiadiazine derivatives have been explored for their anticancer properties. In vitro studies have shown that methyl esters of thiadiazines can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases.

Table of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition | |

| Anticancer | Cancer cell lines | Induction of apoptosis | |

| Enzyme Inhibition | COX and LOX | Reduced enzyme activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability by approximately 50% at concentrations of 10 µM after 48 hours. The study suggested that the compound triggers apoptotic pathways through caspase activation.

Scientific Research Applications

Antiparasitic Activity

Recent studies have demonstrated that thiadiazine derivatives, including compounds similar to Methyl 2-(2-(6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate, exhibit significant antiparasitic properties. For instance, a study evaluated the efficacy of various thiadiazine thione derivatives against Leishmania tropica, revealing a notable reduction in lesion size and parasite load in treated subjects. The derivative C5 showed a 61.78% reduction in lesion size, indicating its potential as a leishmanicidal agent with additional anti-inflammatory properties .

Anti-inflammatory and Analgesic Effects

Thiadiazine derivatives have also been investigated for their anti-inflammatory and analgesic effects. Research indicates that these compounds can significantly inhibit inflammation and pain responses in animal models. For example, one derivative demonstrated a 63.66% inhibition of paw edema in inflammatory models . This suggests that this compound may contribute to pain management therapies.

Neuroprotective Properties

In silico studies have indicated that certain thiadiazine derivatives can bind effectively to proteins involved in neuroinflammation and pain pathways, such as TNF-α and COX-2 . These interactions suggest that the compound could be explored for neuroprotective applications, particularly in conditions characterized by chronic pain and neuroinflammation.

Antibacterial and Antifungal Properties

The synthesis of various thiadiazine derivatives has been associated with antimicrobial activities against both bacterial and fungal strains. Studies have shown that these compounds can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria . For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antitubercular Activity

Some studies have specifically focused on the antitubercular potential of thiadiazine derivatives. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, highlighting their potential role in developing new treatments for tuberculosis .

Anticancer Properties

Thiadiazine derivatives are being explored for their anticancer activities as well. Research has focused on synthesizing novel compounds that can inhibit cancer cell proliferation. Some derivatives have shown moderate to good activity against various cancer cell lines, including cervical cancer cells . The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for further development.

Mechanistic Insights

Studies utilizing molecular docking techniques have provided insights into the mechanisms by which these compounds exert their anticancer effects. The binding affinities to specific targets involved in cancer progression suggest that these derivatives could be optimized for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-(6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate, and how can purity be optimized?

- Methodological Answer : A two-step approach is typical:

Core Heterocycle Synthesis : React 3-fluorobenzylamine with sulfuryl chloride and a cyclic amine precursor under anhydrous conditions to form the 1,2,6-thiadiazinan-1,1-dioxide scaffold. Control reaction temperature (0–5°C) to minimize sulfonic acid byproducts .

Acetamido-Benzoate Coupling : Use EDC/HOBt-mediated coupling of the thiadiazinan intermediate with methyl 2-aminobenzoate. Purify via column chromatography (silica gel, 3:1 ethyl acetate/hexane) and confirm purity (>98%) by HPLC (C18 column, acetonitrile/water gradient) .

- Key Characterization : Validate structure via / NMR (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (nitrile gloves, lab coat). If exposed, rinse skin/eyes with water for 15+ minutes; consult a physician immediately .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antioxidant vs. cytotoxic effects) be resolved in studies involving this compound?

- Methodological Answer :

Dose-Response Analysis : Perform assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) across a concentration gradient (0.1–100 µM) to identify therapeutic windows.

Mechanistic Profiling : Use ROS detection probes (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to differentiate antioxidant and cytotoxic pathways .

Structural Analog Comparison : Test derivatives lacking the 3-fluorobenzyl group to isolate the role of fluorine in observed effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl instead of methyl) at the benzoate moiety to improve intestinal absorption .

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (rodent models) to measure C and t .

Q. How can computational modeling predict SAR for the 1,2,6-thiadiazinan-1,1-dioxide core in drug design?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or HDACs). Prioritize fluorobenzyl derivatives showing hydrogen bonding with active-site residues.

QSAR Analysis : Train models on IC data from analogs to identify critical descriptors (e.g., logP, polar surface area) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What analytical techniques resolve degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS Analysis : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile. Identify degradants via m/z shifts (e.g., hydrolysis of the acetamido group → +18 Da) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across cell lines?

- Methodological Answer :

Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs).

Control for Metabolism : Include CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability differences .

Cross-Lab Validation : Share samples with collaborating labs for blinded replication studies .

Experimental Design Tables

| Parameter | Optimized Conditions | Evidence Source |

|---|---|---|

| Reaction Temperature | 0–5°C (thiadiazinan synthesis) | |

| HPLC Mobile Phase | Acetonitrile/Water (0.1% FA) | |

| Cytotoxicity Assay | MTT, 48h incubation, 10% FBS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.